N,N-dimethylbenzo[c]isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylbenzo[c]isoxazol-5-amine is a compound belonging to the class of benzoisoxazoles. It has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylbenzo[c]isoxazol-5-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbenzo[c]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N,N-dimethylbenzo[c]isoxazol-5-one, while reduction could produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N,N-Dimethylbenzo[c]isoxazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethylbenzo[c]isoxazol-5-amine involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of the TRIM24 bromodomain, which is involved in the regulation of gene expression and has implications in cancer progression . The compound binds to the bromodomain, preventing it from interacting with acetylated histones and thereby modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: This compound is similar in structure and has been studied for its potential as a TRIM24 bromodomain inhibitor.
3,6-dimethylbenzo[d]isoxazol-5-amine: Another structurally related compound with potential biological activity.
Uniqueness
N,N-Dimethylbenzo[c]isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the TRIM24 bromodomain with high selectivity makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,N-dimethyl-2,1-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-11(2)8-3-4-9-7(5-8)6-12-10-9/h3-6H,1-2H3 |
InChI Key |
PMBGBWGQSCMJCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CON=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.